A Technical Guide to 4-Amino-2-fluoro-5-methylphenol: A Key Fluorinated Building Block for Advanced Research
A Technical Guide to 4-Amino-2-fluoro-5-methylphenol: A Key Fluorinated Building Block for Advanced Research
Abstract
This technical guide provides an in-depth analysis of 4-Amino-2-fluoro-5-methylphenol, CAS No. 173322-84-4, a specialized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its physicochemical properties, discusses its strategic importance as a fluorinated building block, presents a plausible synthetic pathway, and offers predicted spectral data for characterization. Furthermore, it includes validated, step-by-step protocols for experimental handling and analysis, grounded in established laboratory practice. The guide is designed to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this compound in their research endeavors.
Introduction and Core Compound Identity
4-Amino-2-fluoro-5-methylphenol is a substituted aminophenol derivative. Its structure is characterized by a phenol ring substituted with four different functional groups: an amino (-NH₂), a fluoro (-F), a methyl (-CH₃), and a hydroxyl (-OH) group. This unique substitution pattern, particularly the presence of the fluorine atom ortho to the hydroxyl group and meta to the amino group, makes it a valuable and versatile intermediate in the synthesis of complex molecular architectures. Such compounds are frequently sought after as precursors for active pharmaceutical ingredients (APIs), where the strategic incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2][3]
Physicochemical and Computational Data
A summary of the key physical, chemical, and computationally predicted properties for 4-Amino-2-fluoro-5-methylphenol is provided below. This data is essential for planning reactions, determining appropriate solvents, and predicting the compound's behavior in various chemical environments.
| Property | Value | Source(s) |
| CAS Number | 173322-84-4 | [4] |
| Molecular Formula | C₇H₈FNO | [4][5] |
| Molecular Weight | 141.14 g/mol | [5][6] |
| IUPAC Name | 4-amino-2-fluoro-5-methylphenol | - |
| Physical Form | Solid | [6] |
| Purity (Typical) | ≥95-97% | [6][7] |
| SMILES | CC1=CC(=C(C=C1N)F)O | [4] |
| InChI Key | NNJLBXORFBPUAH-UHFFFAOYSA-N | [4] |
| XlogP (Predicted) | 1.4 | [4] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
Strategic Importance in Medicinal Chemistry
The inclusion of fluorine in drug candidates has become a cornerstone of modern medicinal chemistry.[2][3] The fluorine atom in 4-Amino-2-fluoro-5-methylphenol is not merely an inert substituent; it imparts profound changes to the electronic properties of the molecule.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating this building block can block sites of potential oxidative metabolism on the aromatic ring, thereby increasing the biological half-life of a drug candidate.
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Modulation of pKa: The strongly electron-withdrawing fluorine atom ortho to the phenolic hydroxyl group significantly lowers the pKa of the phenol, making it more acidic compared to its non-fluorinated analog. This can be critical for optimizing ligand-receptor binding interactions or improving aqueous solubility.
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Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets. Its introduction can alter the conformation of a molecule to better fit a binding pocket, leading to improved potency and selectivity.[1]
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Improved Pharmacokinetics: The lipophilicity of a molecule is subtly altered by fluorine substitution. This can be leveraged to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties, a critical step in optimizing a lead compound.[2]
The logical workflow below illustrates how a specialized building block like 4-amino-2-fluoro-5-methylphenol serves as a critical link between basic starting materials and high-value pharmaceutical targets.
Spectral Characterization (Predicted)
As experimental spectra are not publicly available, this section provides a predicted analysis based on established principles of NMR spectroscopy. [8]This serves as a robust framework for researchers to confirm the identity and purity of the compound.
Predicted ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show two distinct singlets in the aromatic region, along with signals for the methyl, amino, and hydroxyl protons.
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δ ~8.5-9.5 ppm (broad singlet, 1H): This signal corresponds to the phenolic -OH proton. Its broadness is due to hydrogen bonding and chemical exchange.
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δ ~6.8 ppm (singlet, 1H): Aromatic proton at C6. It is adjacent to the methyl group and meta to the amino group.
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δ ~6.5 ppm (singlet, 1H): Aromatic proton at C3. It is adjacent to the fluorine and ortho to the amino group, leading to significant shielding.
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δ ~4.5-5.5 ppm (broad singlet, 2H): This signal is for the -NH₂ protons. Like the -OH, it is typically broad.
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δ ~2.1 ppm (singlet, 3H): This sharp singlet corresponds to the three protons of the -CH₃ group.
Predicted ¹³C NMR (101 MHz, DMSO-d₆): The proton-decoupled ¹³C spectrum will show 7 distinct signals. The carbons attached to fluorine will exhibit characteristic splitting (large ¹JCF coupling).
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δ ~150-155 ppm (doublet, ¹JCF ≈ 240 Hz): Carbon C2, directly attached to fluorine.
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δ ~140-145 ppm (doublet, ²JCF ≈ 15 Hz): Carbon C1, attached to the hydroxyl group.
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δ ~135-140 ppm: Carbon C4, attached to the amino group.
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δ ~120-125 ppm: Carbon C5, attached to the methyl group.
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δ ~115-120 ppm (doublet, ²JCF ≈ 20 Hz): Carbon C3, ortho to the fluorine.
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δ ~110-115 ppm: Carbon C6.
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δ ~15-20 ppm: The methyl carbon (-CH₃).
Key Experimental Methodologies
The following protocols represent standard, field-proven procedures for the characterization and safe handling of this compound.
Protocol 6.1: NMR Sample Preparation and Analysis
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
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Rationale: This protocol ensures a homogenous solution and optimal instrument parameters for clear, interpretable data. [8]1. Sample Preparation: Accurately weigh 5-10 mg of 4-Amino-2-fluoro-5-methylphenol and transfer it to a clean, dry NMR tube.
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Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is recommended as it effectively solubilizes polar aminophenols and allows for the observation of exchangeable -OH and -NH₂ protons.
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Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds. Collect 16-32 scans to ensure a good signal-to-noise ratio.
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¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Use a wider spectral width (~240 ppm) and a longer acquisition time. A sufficient number of scans (e.g., 1024 or more) may be required to achieve adequate signal intensity.
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Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆ at 2.50 ppm).
Protocol 6.2: Standard Protocol for Safe Handling and Storage
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Objective: To outline the necessary precautions to ensure personnel safety and maintain compound integrity.
-
Rationale: Aminophenols can be irritants and are susceptible to air oxidation. This protocol mitigates these risks. [9][10]1. Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Dispensing: When weighing and transferring the solid, avoid creating dust. Use a spatula and handle the material gently.
-
Inert Atmosphere: For reactions sensitive to oxidation, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Spill Cleanup: In case of a spill, decontaminate the area by sweeping up the solid material carefully. Avoid raising dust. Place the waste in a sealed container for proper disposal. Wash the spill area with soap and water.
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Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. [11]Storage at 2-8°C under a nitrogen atmosphere is recommended to prevent degradation and maintain purity over time. [5][11]7. Disposal: Dispose of waste material in accordance with all local, state, and federal regulations.
Safety and Hazard Assessment
Based on data for this compound and structurally related aminophenols, 4-Amino-2-fluoro-5-methylphenol should be handled as a hazardous substance.
-
GHS Classification (Predicted):
-
Pictogram: GHS07 (Exclamation Mark) [11][12] * Signal Word: Warning [11][12]* Hazard Statements (Predicted):
-
H302: Harmful if swallowed. [12] * H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation. [12] * H319: Causes serious eye irritation. [12] * H335: May cause respiratory irritation. [12]* Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [12] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [9][12] * P302 + P352: IF ON SKIN: Wash with plenty of soap and water. * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [12]* First Aid Measures:
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Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [9] * Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [9] * Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice. [9] * Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting. [12]
-
References
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved February 28, 2026, from [Link]
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4-amino-2-fluoro-5-methylphenol hydrochloride (C7H8FNO). (n.d.). PubChemLite. Retrieved February 28, 2026, from [Link]
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Guidelines for the Examination of Patent Applications Under the 35 U.S.C. 112(a) or Pre-AIA 35 U.S.C. 112, first paragraph, “Written Description” Requirement. (2024, October 30). USPTO. Retrieved February 28, 2026, from [Link]
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5-AMINO-4-FLUORO-2-METHYLPHENOL SULFATE. (n.d.). gsrs. Retrieved February 28, 2026, from [Link]
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The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022, August 14). MDPI. Retrieved February 28, 2026, from [Link]
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Fused anti-soiling and anti-reflective coatings (Patent). (2022, January 11). OSTI.GOV. Retrieved February 28, 2026, from [Link]
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Patenting Crystalline Forms Of Pharmaceuticals Using Solid State Science to Claim Form & Substance. (n.d.). Retrieved February 28, 2026, from [Link]
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Electronic Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved February 28, 2026, from [Link]
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SAFETY DATA SHEET. (2012, August 22). Covestro Solution Center. Retrieved February 28, 2026, from [Link]
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Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. (2022, January 12). CIR Report Data Sheet. Retrieved February 28, 2026, from [Link]
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